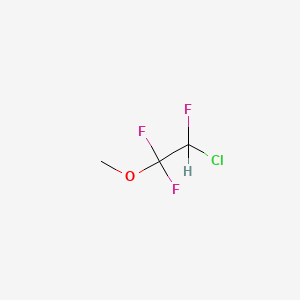

2-Chloro-1,1,2-trifluoroethyl methyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1,1,2-trifluoro-1-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClF3O/c1-8-3(6,7)2(4)5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXBMWAROXAWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60962534 | |

| Record name | 2-Chloro-1,1,2-trifluoro-1-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425-87-6 | |

| Record name | 2-Chloro-1,1,2-trifluoro-1-methoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,1,2-trifluoroethyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,1,2-trifluoro-1-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,1,2-trifluoro-1-methoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,1,2-TRIFLUOROETHYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26DEB00BBW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis pathway of 2-chloro-1,1,2-trifluoroethyl methyl ether"

An In-Depth Technical Guide to the Synthesis of 2-chloro-1,1,2-trifluoroethyl methyl ether (Isoflurane)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, widely known by its non-proprietary name isoflurane, is a cornerstone of modern anesthesia.[1] As a halogenated ether, its favorable pharmacokinetic and pharmacodynamic properties, including rapid induction and recovery, have cemented its place in clinical practice for decades.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for isoflurane, with a focus on the underlying chemical principles and practical considerations for its preparation. The content is tailored for professionals in chemical research and drug development, offering insights into the industrial production of this vital anesthetic agent.

Primary Synthesis Pathway: From 2,2,2-Trifluoroethyl Difluoromethyl Ether

The most prevalent and economically viable route to isoflurane commences with the precursor 2,2,2-trifluoroethyl difluoromethyl ether (CF₃CH₂OCHF₂).[2][3] The core of this synthesis lies in the selective chlorination of the ethyl group. Two main strategies have been developed to optimize this transformation: controlled partial chlorination and exhaustive chlorination followed by a reduction step.

Method 1: Controlled Partial Chlorination

This classical approach involves the direct photochlorination of 2,2,2-trifluoroethyl difluoromethyl ether. The key to this method is to terminate the reaction before significant formation of the dichlorinated byproduct, 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether (CF₃CCl₂OCHF₂), occurs.[3]

-

Reaction Setup: A suitable reaction vessel, equipped with a gas inlet, a condenser, and a UV light source, is charged with 2,2,2-trifluoroethyl difluoromethyl ether.

-

Initiation: Chlorine gas is introduced into the reaction mixture at a controlled rate. The reaction is initiated by exposure to UV light.

-

Temperature Control: The reaction temperature is maintained between 0°C and 25°C, with a preferred range of 10°C to 15°C to manage the exothermicity of the chlorination.[2]

-

Reaction Monitoring: The progress of the reaction is closely monitored, typically by gas chromatography (GC), to determine the relative concentrations of the starting material, the desired product (isoflurane), and the dichlorinated byproduct.

-

Termination: The chlorination is halted when approximately 60% of the starting ether has been consumed to prevent the concentration of impurities from exceeding acceptable levels (around 10% by weight).[3]

-

Purification: The resulting mixture is subjected to fractional distillation to separate isoflurane from the unreacted starting material and byproducts. The recovered starting material can be recycled back into the chlorination process.[3]

The rationale behind terminating the reaction at partial conversion is to strike a balance between yield and purity.[3] While allowing the reaction to proceed further would increase the conversion of the starting material, it would also lead to a disproportionate increase in the formation of the dichloro- and other polychlorinated byproducts, which are difficult to separate from isoflurane due to their similar boiling points. This method, while seemingly inefficient due to the recycling of a large amount of starting material, provides a more straightforward purification process.

Method 2: Exhaustive Chlorination and Subsequent Reduction

An advancement in isoflurane synthesis involves driving the initial chlorination to completion, followed by a selective reduction of the over-chlorinated byproduct.[2] This approach improves the overall yield and efficiency by converting the primary byproduct back into the desired product.[2]

-

Chlorination: Chlorine gas is bubbled through 2,2,2-trifluoroethyl difluoromethyl ether at a temperature of 0°C to 25°C (preferably 10°C to 15°C) until the starting material is no longer detectable.[2] This process typically takes 8 to 12 hours.[2] The resulting mixture primarily contains isoflurane and 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether.

-

Reaction Mixture: The crude mixture from the exhaustive chlorination is combined with isopropanol.[2][4]

-

Photoreduction: The mixture is irradiated with ultraviolet (UV) light under an inert atmosphere until the 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether is no longer detectable.[2][3]

-

Purification: The isoflurane is then recovered from the reaction mixture. This can be achieved by treating the mixture with water to form aqueous and organic phases, followed by separation and subsequent azeotropic and extractive distillation of the organic phase.[3]

The exhaustive chlorination simplifies the initial reaction control, as there is no need to halt the reaction at a specific conversion. The subsequent photoreduction in the presence of isopropanol is a radical chain reaction. The UV light initiates the homolytic cleavage of a C-H bond in isopropanol, generating a radical that can then abstract a chlorine atom from the dichloro-byproduct, reducing it to isoflurane. This innovative step significantly increases the overall yield of isoflurane to over 80%.[2]

Alternative Synthesis Pathway: From 2,2,2-Trifluoroethanol

An alternative route to isoflurane begins with the more readily available starting material, 2,2,2-trifluoroethanol.[5][6][7] This multi-step synthesis first involves the formation of an ether, followed by chlorination and fluorination steps.

Synthetic Scheme Overview

-

Etherification: 2,2,2-Trifluoroethanol is reacted with a suitable methylating agent, such as dimethyl sulfate, in the presence of a base to form 2,2,2-trifluoroethyl methyl ether.[4]

-

Chlorination: The resulting ether is then chlorinated to yield a dichloromethyl ether intermediate.[5]

-

Fluorination: The final step involves the treatment of the dichloromethyl ether with a fluorinating agent, such as a mixture of hydrofluoric acid (HF) and antimony pentachloride (SbCl₅), to produce isoflurane.[5]

A variation of this pathway involves the reaction of 2,2,2-trifluoroethanol with chlorodifluoromethane (Freon-22) in the presence of a base and a phase-transfer catalyst like N-methylpyrrolidone (NMP) to directly form 2,2,2-trifluoroethyl difluoromethyl ether, which can then be chlorinated as described in the primary pathway.[6]

Quantitative Data Summary

| Parameter | Controlled Partial Chlorination | Exhaustive Chlorination & Reduction |

| Starting Material Conversion | ~60%[3] | >99%[2] |

| Reaction Temperature | 10-15°C[2] | 10-15°C (Chlorination)[2] |

| Overall Yield | Lower, requires recycling | >80%[2] |

| Key Byproduct | CF₃CCl₂OCHF₂ | CF₃CCl₂OCHF₂ (intermediate) |

Visualizing the Synthesis Pathways

Diagram: Primary Synthesis of Isoflurane

Caption: Primary synthesis routes to isoflurane.

Diagram: Alternative Synthesis of Isoflurane

Caption: Alternative synthesis routes to isoflurane.

Conclusion

The synthesis of this compound is a well-established process, with the chlorination of 2,2,2-trifluoroethyl difluoromethyl ether being the most industrially significant route. The evolution of this process from a controlled partial chlorination to an exhaustive chlorination followed by a reductive step highlights the continuous drive for improved efficiency and yield in pharmaceutical manufacturing. Understanding these synthetic pathways, including the rationale behind the chosen reagents and reaction conditions, is crucial for researchers and professionals involved in the development and production of anesthetic agents. The methods described herein represent robust and validated approaches to the synthesis of this essential medication.

References

Sources

- 1. Isoflurane - Wikipedia [en.wikipedia.org]

- 2. US5416244A - Preparation of isoflurane - Google Patents [patents.google.com]

- 3. EP0613876B1 - Preparation of isoflurane - Google Patents [patents.google.com]

- 4. CN101830781B - Synthesis method of isoflurane - Google Patents [patents.google.com]

- 5. Isoflurane | C3H2ClF5O | CID 3763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN1651377A - Preparation method of isoflurane - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

"physicochemical properties of 2-chloro-1,1,2-trifluoroethyl methyl ether"

An In-Depth Technical Guide to the Physicochemical Properties of Methoxyflurane (2,2-dichloro-1,1-difluoro-1-methoxyethane)

Introduction: Beyond Anesthesia, a Molecule of Renewed Interest

Once a widely used volatile anesthetic, Methoxyflurane (sold under brand names like Penthrox) has seen a resurgence in clinical and research settings, primarily as a rapid-onset, self-administered analgesic for acute pain. [1][2][3][4]First synthesized in 1948 and introduced into medical use in the 1960s, its application as a general anesthetic was curtailed in the late 1970s due to dose-dependent nephrotoxicity. [1][2][5][6][7]However, at sub-anesthetic doses, it provides potent pain relief with a well-established safety profile, making it a subject of significant interest for modern pharmacology and drug development. [3][7][8] This guide provides a comprehensive technical overview of the core physicochemical properties of Methoxyflurane. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep, functional understanding of this molecule's behavior, from its fundamental characteristics to the experimental methodologies used to verify them. We will delve into its structural and spectroscopic identity, thermodynamic properties, and solubility characteristics, providing both established data and the rationale behind the analytical techniques used for their determination.

A Note on Isomers: This guide primarily focuses on the well-studied compound Methoxyflurane, which is chemically named 2,2-dichloro-1,1-difluoro-1-methoxyethane (CAS No. 76-38-0). An isomer, 2-chloro-1,1,2-trifluoroethyl methyl ether (CAS No. 425-87-6), also exists. While some properties are similar, it is crucial for researchers to distinguish between these two compounds using their respective CAS numbers to ensure accuracy in experimental design and data interpretation. [2][9][10][11][12][13][14]

Core Molecular and Physical Properties

A compound's utility and behavior are dictated by its fundamental physical properties. For a volatile, halogenated ether like Methoxyflurane, properties such as boiling point, vapor pressure, and density are critical for its handling, formulation for inhalation, and pharmacokinetic profile.

Structural and Identity Data

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} dots Caption: Molecular Structure of Methoxyflurane.

| Property | Value | Source(s) |

| IUPAC Name | 2,2-dichloro-1,1-difluoro-1-methoxyethane | [1][15][16] |

| Synonyms | Methoxyflurane, Penthrane, Metofane | [1][5][16] |

| CAS Number | 76-38-0 | [1][17] |

| Molecular Formula | C₃H₄Cl₂F₂O | [1][17] |

| Molecular Weight | 164.96 g/mol | [1][15] |

| Appearance | Clear, colorless liquid | [1][15][18] |

| Odor | Strong, fruity aroma | [1][15][19] |

Thermodynamic and Physical State Properties

The high boiling point and low vapor pressure of Methoxyflurane are defining features. Unlike many other volatile anesthetics, it does not require a pressurized vaporizer for administration, which is a key principle behind the simple, portable Penthrox® inhaler. [1]

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Boiling Point | 104.8 °C | At 1 atm (760 mmHg) | [1][15][18] |

| Melting Point | -36 °C (-33 °F) | [17][20] | |

| Density | 1.426 g/cm³ | At 20 °C | [15][16][18] |

| Vapor Pressure | 22.5 mmHg | At 20 °C | [1] |

| Vapor Density | 5.7 (air = 1) | [15][21] | |

| Flash Point | 63 °C | [1] |

| Refractive Index (n_D) | 1.3861 | At 20 °C | [16]|

Solubility and Partitioning Behavior

The solubility of a drug is paramount to its absorption, distribution, metabolism, and excretion (ADME) profile. As a highly lipophilic molecule, Methoxyflurane readily partitions into fatty tissues, which explains its rapid onset of action and its persistence, providing analgesia well into the postoperative period. [19][22][23]

| Property | Value / Description | Source(s) |

|---|---|---|

| Water Solubility | 9.1 mM (at 25 °C). Generally described as immiscible or insoluble. | [21][24] |

| Organic Solubility | Miscible with ethanol, acetone, chloroform, diethyl ether, benzene, and fixed oils. | [1][17] |

| Blood:Gas Partition Coefficient | 12 | [1] |

| Oil:Gas Partition Coefficient | 950 | [1] |

| Octanol:Water Partition Coefficient (LogP) | 2.21 | [15][20]|

The LogP value of 2.21 indicates that Methoxyflurane is significantly more soluble in a lipophilic environment (octanol) than in an aqueous one, confirming its lipophilic nature. [15][20]This property is central to its mechanism of action, allowing it to cross the blood-brain barrier and interact with neural membranes.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is essential for confirming the identity, structure, and purity of a chemical compound. For a molecule like Methoxyflurane, a combination of NMR, IR, and Mass Spectrometry provides a definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A proton NMR spectrum of Methoxyflurane is predicted to show two distinct signals:

-

A singlet at approximately 3.5-4.0 ppm, integrating to 3 protons, corresponding to the methoxy (-OCH₃) group.

-

A triplet at approximately 5.8-6.2 ppm, integrating to 1 proton, for the single proton on the dichloroethyl group (-CHCl₂). This signal is split into a triplet by the two adjacent fluorine atoms on the neighboring carbon (²JHF coupling).

-

-

¹³C NMR: The carbon spectrum will display three signals, corresponding to the three unique carbon environments in the molecule. Based on standard chemical shifts for halogenated ethers, the approximate positions would be:

-

~50-60 ppm for the methoxy carbon (-OCH₃).

-

~70-80 ppm for the dichloromethyl carbon (-CHCl₂).

-

~120-130 ppm for the difluoromethyl carbon (-CF₂-), which would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). [25]

-

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for structural confirmation. [26][27][28]The spectrum is expected to show a single signal, a doublet, arising from the two equivalent fluorine atoms being split by the single proton on the adjacent carbon (²JHF coupling). [21][26]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of Methoxyflurane would reveal key structural information through its fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z ≈ 164.

-

Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern is expected. There will be an M+2 peak at m/z ≈ 166 with an intensity of approximately 65% of the M⁺ peak, and an M+4 peak at m/z ≈ 168 with an intensity of about 10% of the M⁺ peak. This pattern is a definitive indicator of two chlorine atoms. [6]* Key Fragments: Common fragmentation pathways for halogenated ethers include alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and loss of halogen atoms. Expected fragments would include [M-CH₃]⁺, [M-Cl]⁺, and ions corresponding to the CHCl₂ and CF₂OCH₃ moieties.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

C-H stretching: Bands in the 2950-3000 cm⁻¹ region.

-

C-O stretching (ether linkage): A strong, characteristic band in the 1050-1150 cm⁻¹ region.

-

C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region.

-

C-Cl stretching: Absorptions typically found in the 600-800 cm⁻¹ region.

Experimental Protocols for Property Determination

For researchers in a drug development or quality control setting, verifying the physicochemical properties of a compound is a critical task. The following section outlines standardized, step-by-step methodologies for determining key parameters of Methoxyflurane.

Workflow for Octanol-Water Partition Coefficient (LogP) Determination

dot digraph "LogP_Determination_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", arrowhead=normal, fontname="Arial", fontsize=9];

} dots Caption: Workflow for the experimental determination of LogP.

Methodology: Shake-Flask Method (based on OECD Guideline 107)

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water. For ionizable compounds, the aqueous phase should be buffered (e.g., phosphate buffer at pH 7.4), though for the neutral ether Methoxyflurane, this is less critical. [29]2. Test Substance Preparation: Prepare a stock solution of Methoxyflurane in the phase in which it is more soluble (n-octanol). The concentration should be low enough to not affect the properties of the solvent phases.

-

Partitioning: In a suitable vessel (e.g., a separatory funnel), combine the two saturated phases in a defined volume ratio (e.g., 1:1). Add a small volume of the Methoxyflurane stock solution.

-

Equilibration: Agitate the vessel to ensure thorough mixing and allow the compound to partition between the two phases until equilibrium is reached. This can take several hours. The vessel should be maintained at a constant temperature (e.g., 25 °C).

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

-

Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of Methoxyflurane in each aliquot using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS), which is ideal for volatile compounds. [1][18]7. Calculation: The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. [5]

Determination of Refractive Index

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a fundamental physical property that is dependent on temperature and the wavelength of light used. It is a fast and reliable method for purity assessment.

Methodology: Using an Abbe Refractometer

-

Calibration: Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Temperature Control: Set the circulating water bath connected to the refractometer to the desired temperature (e.g., 20.0 °C). [15][20]Allow the prisms to equilibrate.

-

Sample Application: Open the prism assembly. Using a clean pipette, place a few drops of Methoxyflurane onto the surface of the lower prism.

-

Measurement: Close the prisms firmly. Adjust the light source and the handwheel until the light-dark boundary (the dividing line) appears sharp and centered in the eyepiece's crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.

-

Cleaning: Immediately after the measurement, clean the prism surfaces thoroughly with a suitable solvent (e.g., acetone or ethanol) and a soft lens tissue to prevent residue from affecting subsequent measurements. [15]

Metabolism, Safety, and Handling

A thorough understanding of a compound's physicochemical properties informs its safety protocols. Methoxyflurane's volatility, flammability, and metabolic pathway are key considerations.

Metabolic Pathway and Toxicity

dot digraph "Metabolic_Pathway" { graph [rankdir="LR", splines=true, nodesep=0.7]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#EA4335", arrowhead=normal, fontname="Arial", fontsize=9];

} dots Caption: Simplified metabolic pathway of Methoxyflurane.

The primary safety concern with high-dose Methoxyflurane is dose-dependent nephrotoxicity (kidney damage). [1][4][30]This is not caused by the parent drug but by its metabolites. In the liver, cytochrome P450 enzymes metabolize Methoxyflurane via O-demethylation. [19]This process releases inorganic fluoride ions, dichloroacetic acid (DCAA), and methoxyfluoroacetic acid (MFAA). [1][4][19]The combination of fluoride and DCAA is believed to be responsible for the damage to renal tubules observed with high, anesthetic doses. [1]At the low, intermittent doses used for analgesia, serum fluoride levels remain below the toxic threshold. [14][28]

Safe Handling and Storage

-

Ventilation: Always handle Methoxyflurane in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition. [31]* Incompatibilities: Avoid contact with strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound (Methoxyflurane) is a molecule with a dual identity: a historical anesthetic and a modern analgesic. Its physicochemical properties—low vapor pressure, high lipophilicity, and distinct spectroscopic fingerprint—are central to both its historical use and its contemporary applications. For the researcher, scientist, or drug development professional, a robust understanding of these core characteristics is not merely academic; it is the foundation for safe handling, effective formulation, and innovative application of this versatile halogenated ether. The experimental protocols and data presented in this guide serve as a comprehensive resource for harnessing the potential of Methoxyflurane in a research and development context.

References

-

Wikipedia. Methoxyflurane. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4116, Methoxyflurane. [Link]

-

Artusio, J. F., & Van Poznak, A. (1961). Methoxyflurane—A New Anesthetic Agent. Anesthesiology, 22(5), 831-836. [Link]

- Merck Index Online. Methoxyflurane. (Link not directly available from search, referencing general availability of this resource)

-

Stenutz. methoxyflurane. [Link]

-

BCEHS Handbook. Methoxyflurane (Penthrox). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9877, this compound. [Link]

-

NPS MedicineWise. Penthrox. [Link]

-

EMed. Methoxyflurane (Penthrox®). [Link]

-

Wood Library-Museum of Anesthesiology. Methoxyflurane (Penthrane). [Link]

-

Agilent Technologies. Determination of Log P for Compounds of Different Polarity. [Link]

-

ResearchGate. Timeline of methoxyflurane use. [Link]

-

National Center for Biotechnology Information. New Frontiers and Developing Applications in 19F NMR. [Link]

-

Blair, H. A. (2018). Methoxyflurane: A Review in Trauma Pain. Clinical Drug Investigation, 38(11), 1055-1065. [Link]

-

Medical Developments International. SAFETY DATA SHEET - PENTHROX (METHOXYFLURANE). [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

Penthrox. Safety Information. [Link]

-

NSW Government Health. Methoxyflurane Inhaler for Acute Pain Management. [Link]

-

MySkinRecipes. This compound. [Link]

-

Seto, T., Mashimo, T., Yoshiya, I., Kanashiro, M., & Taniguchi, Y. (1992). The solubility of volatile anaesthetics in water at 25.0 degrees C using 19F NMR spectroscopy. Journal of pharmaceutical and biomedical analysis, 10(1), 1–7. [Link]

-

NIST WebBook. (2-chloro-1,1,2-trifluoroethyl) methyl ether. [Link]

-

EMed. Methoxyflurane (Penthrox®). [Link]

-

Cohen, E. M., & Van Poznak, A. (2024). Inhaled Analgesia in Dermatologic Settings: A Comprehensive Overview of Methoxyflurane. Journal of Drugs in Dermatology, 23(10), 835-840. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

Malz, F., & Jancke, H. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 754-761. [Link]

-

Magritek. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). [Link]

-

Queensland Ambulance Service. Drug Therapy Protocols: Methoxyflurane. [Link]

-

Dayan, A. D. (2016). Analgesic use of inhaled methoxyflurane: Evaluation of its potential nephrotoxicity. Human & experimental toxicology, 35(1), 91–100. [Link]

-

RCEMLearning. Methoxyflurane for Analgesia in the Emergency Department. [Link]

-

Medsafe New Zealand. PENTHROX New Zealand Data Sheet. [Link]

-

European Medicines Agency. PENTHROX 99.9%, 3 ml inhalation vapour, liquid - Summary of Product Characteristics (SmPC). [Link]

-

Grindel, J. F., & Van Poznak, A. (2018). Green Whistle - Methoxyflurane (Penthrox): An Opioid Substitute?. Pain Topics. [Link]

-

Johnson, M. G., & Van Poznak, A. (2020). Penthrox® (Methoxyflurane) as an Analgesic for Removal of Circular External Fixators and Minor Procedures during the COVID-19 Pandemic. Cureus, 12(8), e9896. [Link]

-

Wilderness Medical Society. Penthrox. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of 1-methoxypropane. [Link]

-

Cohen, E. M., & Van Poznak, A. (2024). Inhaled Analgesia in Dermatologic Settings: A Comprehensive Overview of Methoxyflurane. Journal of Drugs in Dermatology, 23(10), 835-840. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Methoxyflurane - Wikipedia [en.wikipedia.org]

- 5. acdlabs.com [acdlabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rcemlearning.co.uk [rcemlearning.co.uk]

- 8. 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek [magritek.com]

- 9. Investigation of a gas chromatographic method of estimation of methoxyflurane in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ucc.ie [ucc.ie]

- 11. A technique for the analysis of methoxyflurane in blood by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. (2-chloro-1,1,2-trifluoroethyl) methyl ether [webbook.nist.gov]

- 14. This compound | C3H4ClF3O | CID 9877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. Methoxyflurane | C3H4Cl2F2O | CID 4116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gas chromatographic determination of methoxyflurane in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methoxyflurane (Penthrox®) [emed.ie]

- 20. mt.com [mt.com]

- 21. spectrabase.com [spectrabase.com]

- 22. This compound [myskinrecipes.com]

- 23. skintherapyletter.com [skintherapyletter.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 26. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 19Flourine NMR [chem.ch.huji.ac.il]

- 28. researchgate.net [researchgate.net]

- 29. agilent.com [agilent.com]

- 30. Analgesic use of inhaled methoxyflurane: Evaluation of its potential nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-1,1,2-trifluoroethyl Methyl Ether (CAS 425-87-6)

This guide provides a comprehensive technical overview of 2-chloro-1,1,2-trifluoroethyl methyl ether, a fluorinated ether with significant potential in synthetic chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, applications, and safety considerations, underpinned by field-proven insights and authoritative references.

Introduction: The Emerging Role of Fluorinated Ethers in Science

Fluorinated compounds have become indispensable tools in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science.[1] The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] Among the various classes of organofluorine compounds, fluorinated ethers are gaining increasing attention.[2] The presence of an ether linkage in conjunction with fluorine atoms imparts a unique combination of properties, including enhanced thermal stability, chemical resistance, and specific solvation characteristics.[2][3]

This compound (CAS 425-87-6), a member of this promising class of molecules, is a versatile building block and solvent.[4] Its structure, featuring both chlorine and fluorine atoms, offers multiple reactive sites and contributes to its distinct physicochemical profile. This guide aims to provide a detailed exploration of this compound, empowering researchers to leverage its properties in their scientific endeavors.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 425-87-6 | [5] |

| Molecular Formula | C₃H₄ClF₃O | [5] |

| Molecular Weight | 148.51 g/mol | [5] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Density | 1.36 g/mL | [4] |

| Boiling Point | 70 °C | [4] |

| IUPAC Name | 2-chloro-1,1,2-trifluoro-1-methoxyethane | [5] |

| Synonyms | Methyl 2-chloro-1,1,2-trifluoroethyl ether, 1-Chloro-1,2,2-trifluoro-2-methoxyethane | [5] |

These properties highlight the compound's volatility and relatively low boiling point, which are advantageous in applications requiring easy removal of the solvent or reagent. The presence of both a polar ether group and lipophilic halogen atoms results in a unique solvency profile.

Synthesis and Mechanistic Insights

The primary route for the synthesis of this compound involves the radical-initiated addition of methanol to chlorotrifluoroethylene (CTFE).[6] This process, known as telomerisation, offers a direct and efficient method for the preparation of this and related fluorinated ethers.

The Telomerisation of Chlorotrifluoroethylene with Methanol

The reaction proceeds via a free-radical chain mechanism. A radical initiator, typically a peroxide, abstracts a hydrogen atom from methanol to generate a hydroxymethyl radical (•CH₂OH). This radical then adds to the double bond of CTFE. The regioselectivity of this addition is a critical aspect of the synthesis.

Diagram 1: Synthesis of this compound via Telomerisation

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. sibran.ru [sibran.ru]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C3H4ClF3O | CID 9877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of fluorinated telomers. Part 6. Telomerisation of chlorotrifluoroethylene with methanol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

"spectroscopic data (NMR, IR, Mass Spec) for 2-chloro-1,1,2-trifluoroethyl methyl ether"

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-chloro-1,1,2-trifluoroethyl methyl ether (CAS No. 425-87-6), a halogenated ether with applications in organic synthesis and as a potential intermediate in the pharmaceutical and agrochemical industries.[1][2] Understanding the spectral characteristics of this compound is fundamental to its identification, purity assessment, and the elucidation of its chemical behavior. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to offer a holistic structural confirmation.

The molecular structure of this compound presents a unique combination of functional groups—an ether, and a heavily halogenated ethyl chain—that give rise to distinct and informative spectroscopic signatures. The presence of fluorine, in particular, introduces complex spin-spin couplings in NMR spectra, which, when properly interpreted, provide invaluable structural information.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the chemical formula C₃H₄ClF₃O, dictates the spectroscopic data we will explore.[3] The molecule contains a chiral center at the carbon bearing the chlorine, fluorine, and the difluoromethoxy group, which can lead to diastereotopic effects in the NMR spectra of prochiral groups.

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The spectra are influenced by the electronegativity of the oxygen and halogen atoms, and the complex spin-spin coupling between the hydrogen and fluorine nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two main signals: one for the methoxy group (-OCH₃) and one for the methine proton (-CHFCl).

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constants (J) Hz (Predicted) |

| -OCH₃ | 3.5 - 4.0 | Triplet (t) | ⁴JHF ≈ 1-3 Hz |

| -CHFCl | 6.0 - 7.0 | Doublet of triplets (dt) or more complex | ²JHF ≈ 45-55 Hz, ³JFF ≈ 5-15 Hz |

Interpretation: The methoxy protons are deshielded by the adjacent oxygen atom, placing their signal in the 3.5-4.0 ppm range. They are expected to show a small coupling to the geminal fluorine atoms on the adjacent carbon (⁴JHF), resulting in a triplet.

The methine proton is significantly deshielded due to the cumulative electron-withdrawing effects of the attached chlorine and fluorine atoms, and the adjacent difluoro-ether moiety. Its signal is anticipated to be far downfield. The multiplicity will be complex due to:

-

A large geminal coupling to the fluorine on the same carbon (²JHF).

-

A smaller vicinal coupling to the two fluorine atoms on the neighboring carbon (³JFF).

This results in a predicted doublet of triplets, though further splitting may occur depending on the relative magnitudes of the coupling constants.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached electronegative atoms (O, F, Cl).

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity (due to C-F coupling) |

| -OC H₃ | 55 - 65 | Quartet (q) or Triplet of triplets (tt) |

| -C HFCl | 110 - 120 | Doublet of triplets (dt) |

| -C F₂OCH₃ | 120 - 130 | Triplet of doublets (td) |

Interpretation:

-

-OCH₃: This carbon is directly attached to oxygen and will appear in the typical ether region. It will likely be split by the two fluorine atoms on the adjacent carbon (³JCF).

-

-CHFCl: This carbon is bonded to both chlorine and fluorine, resulting in a significant downfield shift. It will be split by the directly attached fluorine (¹JCF) and the two geminal fluorines (²JCF).

-

-CF₂OCH₃: This carbon, bonded to two fluorine atoms and an oxygen, will be the most deshielded. It will exhibit a large one-bond coupling to the two directly attached fluorine atoms (¹JCF) and a smaller two-bond coupling to the fluorine on the adjacent carbon (²JCF).

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly insightful for fluorinated compounds. We expect to see two distinct fluorine environments.

| Fluorine Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constants (J) Hz (Predicted) | | :--- | :--- | :--- | | -CHF Cl | -130 to -150 | Doublet of triplets (dt) | ²JFH ≈ 45-55 Hz, ²JFF ≈ 15-25 Hz | | -CF₂ OCH₃ | -70 to -90 | Doublet of doublets (dd) | ²JFF ≈ 15-25 Hz, ³JFH ≈ 5-15 Hz |

Interpretation: The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. The fluorine atom on the chiral center (-CHFCl) is expected to be in a different region from the two equivalent fluorine atoms of the -CF₂ group. The splitting patterns arise from:

-

-CHFCl: Coupling to the geminal proton (²JFH) and the two vicinal fluorine atoms (²JFF).

-

-CF₂OCH₃: Coupling to the vicinal fluorine atom (²JFF) and the vicinal proton (³JFH).

Experimental Protocol: NMR Spectroscopy A standard protocol for acquiring NMR spectra of a liquid sample like this compound would be as follows:

-

Sample Preparation: A solution of the compound (approx. 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ is often used.

-

Instrument Setup: The NMR spectrometer is tuned to the respective frequencies for ¹H, ¹³C, and ¹⁹F nuclei.

-

Acquisition Parameters:

-

¹H NMR: A standard pulse sequence is used. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an appropriate spectral width.

-

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to singlets for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: A standard pulse sequence is used, often without proton decoupling to observe H-F couplings.

-

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For this compound, the key absorptions will be from the C-H, C-O, C-F, and C-Cl bonds. An ATR-FTIR spectrum of the neat liquid is referenced in the PubChem database.[4]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2950 - 3050 | Medium |

| C-O stretch (ether) | 1050 - 1150 | Strong |

| C-F stretch | 1000 - 1400 | Strong, multiple bands |

| C-Cl stretch | 600 - 800 | Medium-Strong |

Interpretation: The most prominent features in the IR spectrum will be the strong absorption bands in the 1000-1400 cm⁻¹ region, which are characteristic of C-F stretching vibrations. The C-O ether stretch will also be a strong, distinct peak around 1100 cm⁻¹. The C-H stretching of the methyl and methine groups will be present in the usual region around 3000 cm⁻¹. The C-Cl stretch will appear in the lower frequency "fingerprint" region.

Experimental Protocol: ATR-FTIR Spectroscopy Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples.

-

Instrument Preparation: The ATR crystal (commonly diamond or ZnSe) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small drop of the neat liquid sample is placed directly onto the ATR crystal, ensuring complete coverage.

-

Spectrum Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Cleaning: The sample is wiped from the crystal, and the crystal is cleaned for the next analysis.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will cause the molecule to fragment in a characteristic pattern. The NIST Mass Spectrometry Data Center provides some data for this compound, indicating prominent peaks at m/z 81, 15, and 67.[4] The molecular ion peak (M⁺) may or may not be observed, but its presence would confirm the molecular weight of 148.51 g/mol .[3] The presence of chlorine will be indicated by the M+2 isotopic pattern for chlorine-containing fragments.

Predicted Fragmentation Pattern:

-

α-cleavage: The bonds adjacent to the ether oxygen are prone to cleavage. Loss of the methyl group (•CH₃) would lead to a fragment at m/z 133/135. Cleavage of the C-C bond could also occur.

-

Loss of Halogens: Fragmentation involving the loss of Cl or F radicals is also expected.

-

Rearrangements: Rearrangement reactions followed by fragmentation can lead to a variety of smaller ions.

Interpretation of Key Fragments:

-

m/z 81: This likely corresponds to the [CF₂OCH₃]⁺ fragment.

-

m/z 67: This could be the [CHFCl]⁺ fragment.

-

m/z 15: This is characteristic of a methyl cation [CH₃]⁺.

Caption: A plausible fragmentation pathway for this compound.

Experimental Protocol: GC-MS Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of volatile compounds.

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is injected into the GC.

-

Chromatographic Separation: The compound travels through the GC column and is separated from any impurities.

-

Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV for EI).

-

Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio in the mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each fragment, generating the mass spectrum.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural characterization of this compound. The ¹H and ¹⁹F NMR spectra, with their intricate coupling patterns, offer definitive evidence for the connectivity of the atoms. The ¹³C NMR confirms the carbon skeleton and the influence of the electronegative substituents. IR spectroscopy identifies the key functional groups, particularly the strong C-O and C-F bonds. Finally, mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that serves as a fingerprint for the molecule. This comprehensive spectroscopic data set is essential for any researcher working with this compound, ensuring its identity and purity in synthetic and developmental applications.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Royal Society of Chemistry. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

American Chemical Society. (2021). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

PubMed. (1998). Spectral Analysis of Heart Rate Variability During Desflurane and Isoflurane Anaesthesia in Patients Undergoing Arthroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Wiley Analytical Science. (2023). EI-MS fragmentation routes of CWC-related organoarsenic compounds: The electron ionization and DFT studies. Retrieved from [Link]

-

PLOS One. (2018). Isoflurane anesthesia alters 31P magnetic resonance spectroscopy markers compared to awake mouse brain. Retrieved from [Link]

-

Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. Retrieved from [Link]

-

ResearchGate. (n.d.). IR absorption spectra of the common anaesthetics, isoflurane (a),.... Retrieved from [Link]

-

PubMed. (1992). The stereospecific effects of isoflurane isomers in vivo. Retrieved from [Link]

-

Agilent. (2018). FTIR Spectroscopic Analyze on Aqueous Samples. Retrieved from [Link]

-

National Bureau of Standards. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of 19F multidimensional NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Isoflurane anesthesia alters 31P magnetic resonance spectroscopy markers compared to awake mouse brain. Retrieved from [Link]

-

Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

-

Defense Technical Information Center. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Retrieved from [Link]

-

University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Chloro-1,1,2-trifluoroethyl methyl ether in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-1,1,2-trifluoroethyl methyl ether, a compound widely known as the anesthetic isoflurane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines qualitative observations, and presents detailed experimental protocols for quantitative determination. In the absence of extensive published quantitative data, this guide emphasizes the foundational knowledge and practical methodologies required to assess its solubility in various organic solvents, thereby empowering researchers to generate critical data for their specific applications.

Introduction and Physicochemical Profile

This compound (IUPAC name: 2-chloro-1,1,2-trifluoro-1-methoxyethane) is a halogenated ether with significant applications in the pharmaceutical and research sectors. Its utility as a solvent and a reagent in organic synthesis is noteworthy, particularly in the creation of fluorinated compounds.[1] Understanding its solubility in a range of organic solvents is paramount for its effective use in reaction chemistry, formulation development, and purification processes. This guide aims to provide a detailed framework for comprehending and determining these solubility parameters.

A thorough understanding of the physicochemical properties of this compound is the cornerstone for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₃H₄ClF₃O | [2] |

| Molecular Weight | 148.51 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | 1.36 g/cm³ at 20°C | |

| Boiling Point | 70 °C | |

| Vapor Pressure | 330 mmHg at 25°C | [3] |

| logP (Octanol-Water Partition Coefficient) | 2.06 | [3] |

| Water Solubility | 13.5 mM at 25°C | [4] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the fundamental concept governing the solubility of a solute in a solvent. This principle is predicated on the intermolecular forces between solute and solvent molecules. For this compound, its molecular structure dictates its interaction with different classes of organic solvents.

The molecule possesses:

-

An ether linkage (-O-), which can act as a hydrogen bond acceptor.

-

Highly electronegative fluorine atoms and a chlorine atom, which contribute to the molecule's polarity but also create a fluorophilic character.

-

A lack of acidic protons, meaning it cannot act as a hydrogen bond donor.

Based on these features, a qualitative prediction of its solubility can be made:

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents are capable of hydrogen bonding. While the ether oxygen of this compound can accept hydrogen bonds, the overall molecule is not highly polar. Therefore, high miscibility is expected, as has been anecdotally reported for ethanol.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, tetrahydrofuran, DMSO, dimethylformamide): These solvents do not have acidic protons but possess polarity. Given the polar nature of the C-F and C-Cl bonds and the ether linkage, significant solubility to complete miscibility is anticipated in these solvents. Indeed, it has been reported to be miscible with DMSO and dimethylformamide.

-

Non-Polar Solvents (e.g., hexane, toluene, chloroform): These solvents primarily interact through London dispersion forces. The presence of the halogen atoms and the overall molecular size of this compound suggest that it will have favorable interactions with these solvents, leading to good solubility or miscibility. Its lipophilic character is indicated by a logP of 2.06.[3]

The following diagram illustrates the key molecular interactions that influence the solubility of this compound in different types of organic solvents.

Caption: Intermolecular forces governing the solubility of this compound.

For more precise predictions, thermodynamic models such as the UNIFAC (UNIQUAC Functional-group Activity Coefficients) method can be employed.[5][6] The UNIFAC model is a group-contribution method that estimates activity coefficients in liquid mixtures based on the functional groups present in the molecules.[6] This approach is particularly useful when experimental data is scarce.

Experimental Determination of Solubility

Due to the volatile nature of this compound, certain experimental techniques for solubility determination are more suitable than others. Gas chromatography (GC) offers a robust and precise method.

Principle of Gas Chromatography for Solubility Measurement

The principle involves preparing a saturated solution of this compound in the desired organic solvent at a constant temperature. A known volume of this saturated solution is then analyzed by GC. By comparing the peak area of the solute to a calibration curve generated from standards of known concentrations, the concentration in the saturated solution, and thus the solubility, can be accurately determined.[7][8][9]

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (>99% purity)

-

Organic solvents of interest (analytical grade)

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or mid-polarity column)

-

Thermostatic shaker bath or incubator

-

Volumetric flasks and pipettes

-

Syringes for GC injection

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

In a series of sealed vials, add an excess amount of this compound to a known volume of the organic solvent. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound in the same organic solvent, with concentrations spanning the expected solubility range.

-

Use volumetric flasks and an analytical balance to ensure accurate concentrations.

-

-

Gas Chromatography Analysis:

-

Set the GC parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) to achieve good separation and peak shape for this compound and the solvent.

-

Inject the calibration standards to generate a calibration curve of peak area versus concentration.

-

Carefully withdraw an aliquot from the clear, supernatant layer of the saturated solutions (avoiding any undissolved solute) and inject it into the GC.

-

Analyze each saturated solution in triplicate to ensure reproducibility.

-

-

Data Analysis:

-

From the calibration curve, determine the concentration of this compound in the saturated solutions. This concentration is the solubility at the specified temperature.

-

Express the solubility in desired units (e.g., g/100 mL, mol/L, or mole fraction).

-

The following diagram outlines the workflow for this experimental determination.

Caption: Experimental workflow for determining solubility by Gas Chromatography.

Alternative Experimental Methods

-

19F NMR Spectroscopy: This technique can be highly accurate for fluorinated compounds.[4] By integrating the signal of this compound relative to a known internal standard, its concentration in a saturated solution can be determined.

-

Gravimetric Method: This classic method involves preparing a saturated solution, taking a known mass or volume of the supernatant, evaporating the solvent, and weighing the remaining solute.[10][11] However, for a volatile solute like this compound, significant errors can be introduced during solvent evaporation.[12] This method is therefore less ideal but may be used with appropriate controls for less volatile systems.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. The following table provides a template for recording experimentally determined values.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction | Observations |

| Example: Hexane | Non-Polar | 25 | [Experimental Value] | [Calculated Value] | [Calculated Value] | Miscible/Soluble |

| Example: Acetone | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | [Calculated Value] | Miscible/Soluble |

| Example: Ethanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] | [Calculated Value] | Miscible/Soluble |

Safety and Handling

This compound should be handled in a well-ventilated area, preferably a fume hood. It is important to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

References

-

L. D. Coventry, P. W. Kuchel, G. F. King, and B. E. Chapman, "The solubility of volatile anaesthetics in water at 25.0 degrees C using 19F NMR spectroscopy," PubMed, [Online]. Available: [Link].

-

L. A. G. P. da Silva and R. G. de Aguiar, "Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography," SciELO, [Online]. Available: [Link].

-

J. H. Soares, R. Brosnan, F. Fukushima, J. Hodges, and H. Liu, "Solubility of Haloether Anesthetics in Human and Animal Blood," PubMed Central, [Online]. Available: [Link].

-

PubChem, "this compound," PubChem, [Online]. Available: [Link].

-

PubChem, "Isoflurane," PubChem, [Online]. Available: [Link].

-

A. Qureshi, J. Vyas, and U. M. Upadhyay, "Determination of solubility by gravimetric method: A brief review," National Journal of Pharmaceutical Sciences, [Online]. Available: [Link].

-

J. M. G. Palomo, "On the miscibility of ethers and perfluorocarbons. An experimental and theoretical study," ResearchGate, [Online]. Available: [Link].

-

J. Gladysz, "New fluorous/organic biphasic systems achieved by solvent tuning," PubMed Central, [Online]. Available: [Link].

-

SCM, "Using the UNIFAC program," SCM, [Online]. Available: [Link].

-

Wikipedia, "UNIFAC," Wikipedia, [Online]. Available: [Link].

-

C. A. M. G. de O. Dantas and R. Ceriani, "NIST-UNIFAC parametrization for phase equilibrium calculation of mixtures containing lactones," ResearchGate, [Online]. Available: [Link].

-

M. A. A. Fakhree, "The Experimental Determination of Solubilities," ResearchGate, [Online]. Available: [Link].

-

A. Avdeef, "Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure," ACS Publications, [Online]. Available: [Link].

-

S. L. J. M. G. D. C. van der Wielen, "Determining the water solubility of difficult-to-test substances: A tutorial review," ScienceDirect, [Online]. Available: [Link].

-

Chemistry LibreTexts, "8.3: Volatilization Gravimetry," Chemistry LibreTexts, [Online]. Available: [Link].

-

Wikipedia, "Gravimetric analysis," Wikipedia, [Online]. Available: [Link].

-

P. M. Cukor and J. M. Prausnitz, "Gas chromatograph method for the determination of gas solubility in liquids," ACS Publications, [Online]. Available: [Link].

-

M. A. A. Fakhree, "Determination of Solubility by Gravimetric Method," Academia.edu, [Online]. Available: [Link].

-

C. A. Angell, "LIQUID-LIQUID SOLUBILITY: INTRODUCTORY INFORMATION," NIST, [Online]. Available: [Link].

-

J. M. G. Palomo, "Why do biphasic systems of fluorous and organic solvents form?," Stack Exchange, [Online]. Available: [Link].

-

I. Gladysz, "Fluorous Ethers," RSC Publishing, [Online]. Available: [Link].

-

A. A. Kiss, "Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design," NIH, [Online]. Available: [Link].

-

M. A. A. Fakhree, "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS," Academia.edu, [Online]. Available: [Link].

-

M. Mandal and J. W. Pettegrew, "Clinically Relevant Concentration Determination of Inhaled Anesthetics (Halothane, Isoflurane, Sevoflurane, and Desflurane) by 19F NMR," ResearchGate, [Online]. Available: [Link].

-

C. W. Buffington, "Concentrations of Isoflurane Exceeding Those Used Clinically Slightly Increase the Affinity of Methane, but Not Toluene, for Water," PubMed, [Online]. Available: [Link].

-

D. A. R. de L. G. de O. Dantas and R. Ceriani, "Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography," Semantic Scholar, [Online]. Available: [Link].

-

C. A. Angell, "Analytical Chemistry Quantitative Chemical Analysis," Academia.edu, [Online]. Available: [Link].

-

C. W. Buffington, "Solubility of I‐653, Sevoflurane, Isoflurane, and Halothane in Plastics and Rubber Composing a Conventional Anesthetic Circuit," Semantic Scholar, [Online]. Available: [Link].

-

F. Montanari, "Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents," ACS Electrochemistry, [Online]. Available: [Link].

-

M. A. A. Fakhree, "Absolute Configurations of the Inhalation Anesthetics Isoflurane and Desflurane," ResearchGate, [Online]. Available: [Link].

-

LITFL, "Inhalational Anaesthetics - Part One," LITFL, [Online]. Available: [Link].

-

Surface Measurement Systems, "Determination of Solubility Parameters using Inverse Gas Chromatography," Surface Measurement Systems, [Online]. Available: [Link].

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. This compound | C3H4ClF3O | CID 9877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isoflurane | C3H2ClF5O | CID 3763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The solubility of volatile anaesthetics in water at 25.0 degrees C using 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scm.com [scm.com]

- 6. UNIFAC - Wikipedia [en.wikipedia.org]

- 7. scielo.br [scielo.br]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. chem.libretexts.org [chem.libretexts.org]

"thermodynamic properties of 2-chloro-1,1,2-trifluoroethyl methyl ether"

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Chloro-1,1,2-trifluoroethyl methyl ether (Isoflurane)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Thermodynamic Properties in Anesthetic Delivery

The clinical efficacy and safety of volatile anesthetics like isoflurane are intrinsically linked to their physical and thermodynamic properties. These properties govern the behavior of the anesthetic agent from the vaporizer to the patient's bloodstream and ultimately to its site of action in the central nervous system. Precise knowledge of these characteristics is therefore essential for:

-

Accurate Vaporizer Design and Calibration: Anesthesia vaporizers are sophisticated devices that deliver a precise concentration of anesthetic vapor.[2] Their design and calibration are directly based on the agent's vapor pressure and its temperature dependence.

-

Predictable Pharmacokinetics: The uptake, distribution, and elimination of an inhaled anesthetic are governed by its solubility in blood and tissues, which are in turn influenced by thermodynamic factors.[3]

-

Safe Handling and Storage: Understanding properties like boiling point and vapor pressure is crucial for the safe handling and storage of isoflurane to prevent accidental over-pressurization or exposure.[4]

This guide will delve into the critical thermodynamic properties of isoflurane, presenting available data and outlining the experimental workflows for determining those that are less commonly reported.

Fundamental Physicochemical Properties

A foundational understanding of isoflurane begins with its basic physicochemical characteristics.

| Property | Value | Source |

| Chemical Formula | C₃H₂ClF₅O | [1] |

| Molecular Weight | 184.49 g/mol | [1][5][6][7][8] |

| Boiling Point | 48.5 °C (at 760 mmHg) | [1][5][6][8] |

| Appearance | Clear, colorless liquid | [8] |

| Odor | Mildly pungent, musty, ethereal | [5] |

Vapor Pressure: The Cornerstone of Volatile Anesthetic Delivery

The vapor pressure of a volatile anesthetic is the pressure exerted by its vapor in equilibrium with its liquid phase at a given temperature.[2] It is a critical parameter for the calibration of vaporizers, which are designed to deliver a specific partial pressure of the anesthetic gas.

The vapor pressure of isoflurane is strongly dependent on temperature. The following table summarizes this relationship at several key temperatures:

| Temperature (°C) | Vapor Pressure (mmHg) |

| 20 | 238 |

| 25 | 295 |

| 30 | 367 |

| 35 | 450 |

Data sourced from product information sheets.[6]

The relationship between temperature and vapor pressure can be mathematically described by the Antoine equation:

log₁₀(P) = A - (B / (T + C))

Where:

-

P is the vapor pressure

-

T is the temperature

-

A, B, and C are Antoine constants specific to the substance.

Experimental Determination of Vapor Pressure

A common method for determining the vapor pressure of a volatile liquid like isoflurane involves a static method.

Caption: Workflow for vapor pressure determination of a volatile liquid.

Density and Viscosity: Fluid Dynamics in Anesthetic Systems

The density and viscosity of isoflurane, in both its liquid and gaseous states, are important for understanding its flow characteristics within the vaporizer and breathing circuits.

Liquid Density:

The specific gravity of liquid isoflurane at 25°C is 1.496.[5][6]

Gas Viscosity:

A study by Habre et al. experimentally determined the viscosity of gaseous isoflurane.[9] They found that the viscosity of pure volatile agents was markedly lower than that of carrier gases like oxygen or nitrogen.[9]

Experimental Determination of Liquid Viscosity

The viscosity of a volatile liquid like isoflurane can be challenging to measure due to evaporation. A sealed system, such as a micro-viscometer-on-a-chip (VROC), is ideal.

Caption: Workflow for measuring the viscosity of a volatile liquid using a VROC system.

Enthalpy of Vaporization: The Energy of Phase Change

The enthalpy of vaporization (or latent heat of vaporization) is the amount of energy required to convert a unit amount of a liquid into a vapor at a constant temperature and pressure. This property is crucial in understanding the cooling effect that occurs within a vaporizer as the anesthetic evaporates. Vaporizers are designed with materials of high thermal conductivity to counteract this cooling and maintain a stable temperature and vapor pressure.

The latent heat of vaporization of isoflurane at 20°C is approximately 41 cal/g.

Heat Capacity and Thermal Conductivity: Quantifying Heat Transfer

Experimental Determination of Heat Capacity (Cp)

The specific heat capacity at constant pressure (Cp) of a liquid can be determined using Differential Scanning Calorimetry (DSC).

Caption: Workflow for determining the specific heat capacity of a volatile liquid using DSC.

Experimental Determination of Thermal Conductivity

The thermal conductivity of a liquid can be measured using the transient hot-wire method.

Caption: Workflow for measuring the thermal conductivity of a liquid using the transient hot-wire method.

Safety and Handling Considerations

Isoflurane is a volatile compound and should be handled in a well-ventilated area.[4] It can be an irritant to the skin and eyes.[4] Long-term exposure to anesthetic gases has been associated with health concerns.[10] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling isoflurane.[4]

Conclusion

The thermodynamic properties of this compound are fundamental to its clinical application as a general anesthetic. This guide has provided a compilation of key available data and outlined the established experimental methodologies for determining properties that are not widely reported. For researchers, scientists, and drug development professionals, a thorough understanding and, where necessary, experimental determination of these properties are essential for advancing the safe and effective use of isoflurane and for the development of future anesthetic agents and delivery systems.

References

-

Habre, W., et al. (2001). Viscosity and density of common anaesthetic gases: Implications for flow measurements. British Journal of Anaesthesia, 87(4), 602-607. [Link]

-

Hospira, Inc. (2011). ISOFLURANE, USP, Liquid for Inhalation. DailyMed. [Link]

-

Khan, K. S., & Hayes, J. A. (2021). Anesthesia Vaporizers. In StatPearls. StatPearls Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). Isoflurane. PubChem. [Link]

-

Occupational Safety and Health Administration. (n.d.). ISOFLURANE. [Link]

-

Taivainen, T., et al. (1998). The effect of temperature on solubility of volatile anesthetics in human tissues. Anesthesiology, 89(3), 679-687. [Link]

-

Tulane University. (2023). FACT SHEET: Isoflurane. Office of Environmental Health and Safety (OEHS). [Link]

-

Wikipedia contributors. (2024, January 12). Isoflurane. Wikipedia. [Link]

Sources

- 1. Isoflurane - Wikipedia [en.wikipedia.org]

- 2. Isoflurane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The effect of temperature on solubility of volatile anesthetics in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oehs.tulane.edu [oehs.tulane.edu]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. Isoflurane, USP Liquid For Inhalation [dailymed.nlm.nih.gov]

- 7. ISOFLURANE | Occupational Safety and Health Administration [osha.gov]

- 8. Isoflurane | C3H2ClF5O | CID 3763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Viscosity and density of common anaesthetic gases: implications for flow measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. engineering.purdue.edu [engineering.purdue.edu]

A Technical Guide to the Historical Development of Halogenated Methyl Ethyl Ethers

Abstract

The journey of halogenated methyl ethyl ethers from laboratory curiosities to pillars of modern medicine is a compelling narrative of chemical ingenuity and relentless scientific pursuit. This guide provides an in-depth exploration of the historical development of this critical class of compounds, primarily focusing on their evolution as inhalation anesthetics. We will trace their origins from foundational synthesis principles, navigate the mid-20th century surge in organofluorine chemistry, and detail the systematic research that led to the discovery of landmark agents like isoflurane and desflurane. By examining the causality behind experimental choices and the progression of synthetic methodologies, this document offers researchers, scientists, and drug development professionals a comprehensive technical and historical perspective on these vital molecules.

Introduction: The Genesis of an Idea